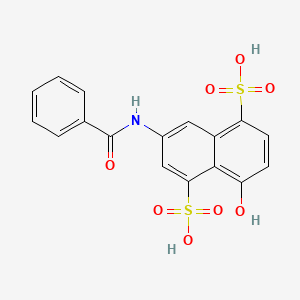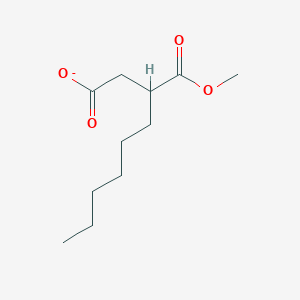
3-(Methoxycarbonyl)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)nonanoate is an organic compound belonging to the class of fatty acid esters It is characterized by the presence of a methoxycarbonyl group attached to a nonanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)nonanoate typically involves esterification reactions. One common method is the reaction of nonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxycarbonyl)nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nonanoic acid and methanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Nonanoic acid and methanol.
Reduction: Nonanol.
Transesterification: A different ester depending on the alcohol used.
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)nonanoate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis, releasing nonanoic acid, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nonanoate: Another fatty acid ester with similar properties but a different ester group.
Ethyl nonanoate: Similar structure but with an ethyl ester group instead of a methoxycarbonyl group.
Nonanoic acid: The parent acid of 3-(Methoxycarbonyl)nonanoate.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its methoxycarbonyl group makes it more reactive in certain chemical reactions compared to its analogs.
Propiedades
Número CAS |
113923-27-6 |
|---|---|
Fórmula molecular |
C11H19O4- |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
3-methoxycarbonylnonanoate |
InChI |
InChI=1S/C11H20O4/c1-3-4-5-6-7-9(8-10(12)13)11(14)15-2/h9H,3-8H2,1-2H3,(H,12,13)/p-1 |
Clave InChI |
BSSNLIBSSQSUAA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(CC(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


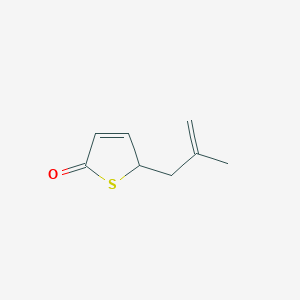
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
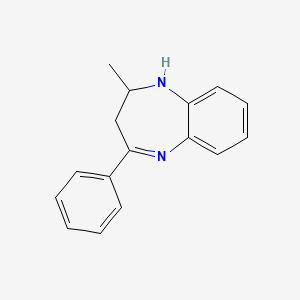
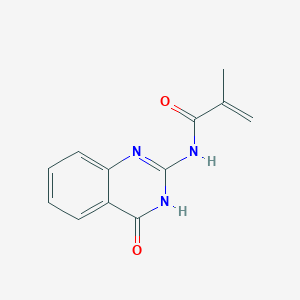

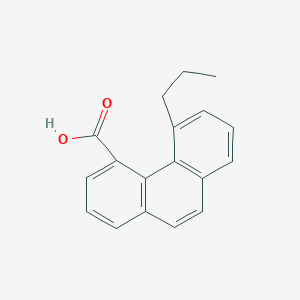
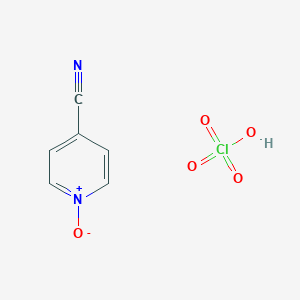

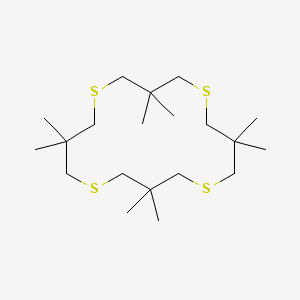
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
